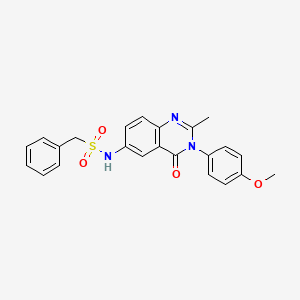

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

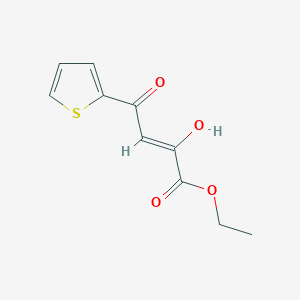

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction (XRD), Density Functional Theory (DFT), and Hartree-Fock (HF) modeling . These techniques help in determining the geometric parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and other properties .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been studied for their reactivity . For instance, a compound N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide was characterized by IR, 1H-NMR, 13C-NMR, and HR–MS spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . These include determining the energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO), potential energy surface (PES) analysis, and thermodynamic properties .Aplicaciones Científicas De Investigación

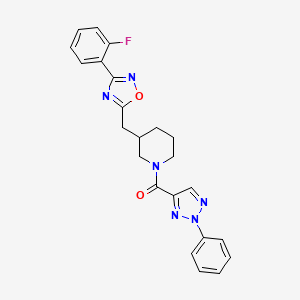

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing compounds similar to "N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide" by reacting specific quinazolinone derivatives with chlorosulfonic acid, followed by amidation. These compounds were characterized using IR, 1H-NMR, 13C-NMR, and mass spectral data, providing insights into their structural properties and potential for further chemical modifications (Hayun et al., 2012).

Antimicrobial and Antileukemic Activities

Compounds structurally related to "this compound" have demonstrated significant antimicrobial activities. A specific derivative exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria, indicating its potential as a lead compound for the development of new antibiotics (K. Sri et al., 2014). Additionally, bis(carbamates) derivatives of related structures have shown in vivo activity against P388 lymphocytic leukemia, highlighting their potential as antileukemic agents (W. Anderson et al., 1988).

Herbicidal and Antifungal Properties

Novel triazolinone derivatives, incorporating pharmacophores similar to "this compound," have been synthesized and shown to exhibit herbicidal activities by inhibiting Protoporphyrinogen oxidase (Protox), a key enzyme in plant chlorophyll synthesis. This suggests potential agricultural applications for controlling broadleaf weeds in rice fields (Yan-ping Luo et al., 2008). Furthermore, some derivatives have also displayed antifungal activities, adding another dimension to their potential utility in both agriculture and medicine (H. Bektaş et al., 2007).

Propiedades

IUPAC Name |

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S/c1-16-24-22-13-8-18(25-31(28,29)15-17-6-4-3-5-7-17)14-21(22)23(27)26(16)19-9-11-20(30-2)12-10-19/h3-14,25H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGKVJBWOIHSNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2647351.png)

![N-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2647361.png)

![Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2647363.png)

![3-(furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2647370.png)

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide](/img/structure/B2647373.png)